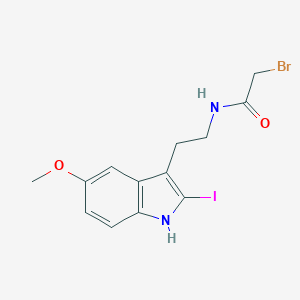

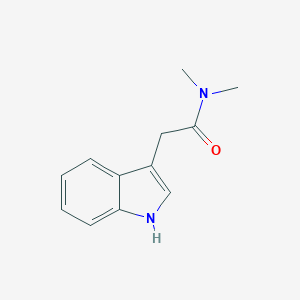

2-(1H-吲哚-3-基)-N,N-二甲基乙酰胺

描述

The compound "2-(1H-indol-3-yl)-N,N-dimethylacetamide" is a derivative of indole, which is a fundamental scaffold in many natural and synthetic compounds with significant biological activity. Indole derivatives, such as the ones discussed in the provided papers, are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities .

Synthesis Analysis

The synthesis of indole acetamide derivatives involves various strategies, including condensation reactions, Friedel–Crafts alkylation, and other specific synthetic routes tailored to introduce functional groups that confer desired biological properties. For instance, the synthesis of N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole was achieved by stirring specific precursors in dry dichloromethane, followed by the addition of reagents like lutidine and TBTU . Another example is the synthesis of unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamide derivatives through regioselective Friedel–Crafts alkylation catalyzed by AlCl3 . These methods yield compounds with good to high yields and are characterized by various spectroscopic techniques.

Molecular Structure Analysis

The molecular structure of indole acetamide derivatives is often confirmed using spectroscopic analyses such as MS, FT-IR, 1H NMR, 13C NMR, UV–visible, and elemental analysis. Single crystal X-ray diffraction studies are also employed to determine the three-dimensional structure of these compounds . The geometry optimization and vibrational analysis of these molecules are performed using density functional theory (DFT) calculations, which help in understanding the electronic structure and stability of the compounds .

Chemical Reactions Analysis

Indole acetamide derivatives undergo various chemical reactions depending on their functional groups and reaction conditions. For example, in aqueous solution, some derivatives undergo C–O bond cleavage or N–O bond cleavage, leading to different decomposition products . The reactivity of these compounds can be influenced by factors such as steric hindrance and the presence of electron-withdrawing or electron-donating groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole acetamide derivatives are closely related to their molecular structure. The presence of substituents on the indole ring can significantly affect the compound's electronic properties, such as the distribution of electron density, which is crucial for their biological activity. The Frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are analyzed to understand the electronic charge transfer within the molecule . Additionally, the antioxidant activity of some derivatives is evaluated using methods like FRAP and DPPH, revealing that certain substitutions on the phenyl ring enhance the activity .

科学研究应用

化学反应和合成

- 2-(1H-吲哚-3-基)-N,N-二甲基乙酰胺已在Claisen—Eschenmoser反应中进行研究,导致各种乙酰胺和丙酰胺的生成,具有潜在的生物活性(Mukhanova等,2007)。

- 它用于合成N-[3-(2,3-二甲基-1H-吲哚-1-基)-4-羟基苯基]芳基磺(酰)胺,这是具有显著生物活性的吲哚衍生物(Avdeenko et al., 2020)。

- 已开发了一种涉及2-(1H-吲哚-3-基)-N,N-二甲基乙酰胺的方法,用于制备吲哚衍生物,对于合成类似利扎曲坦等药物很有用(Rádl等,2008)。

生物活性和药物化学

- 该化合物参与合成具有尿嘧啶结构单元的多环美地那类似物,突显了其在药物化学中的作用(Časar等,2005)。

- 它已在Vilsmeier-Haack反应中使用,以创建N-(吲哚-3-基)-N',N'-二烷基胺,这些是制药中潜在的中间体(Simakov等,1985)。

材料科学和化学分析

- 由于其独特的性质,该化合物在合成非线性光学材料中发挥作用(Uludağ & Serdaroğlu,2020)。

- 在材料科学领域,它被用于设计和合成具有潜在抗炎性能的分子(Al-Ostoot et al., 2020)。

海洋化学空间的探索

- 它已在受海洋启发的化合物中作为血清素受体调节剂进行探索,展示了溴在海洋天然产物中的重要性(Ibrahim et al., 2017)。

作用机制

Target of Action

It’s known that indole derivatives have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to induce these effects.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that the compound may affect tryptophan metabolism and related pathways.

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities . This suggests that the compound may have a wide range of molecular and cellular effects.

Action Environment

The synthesized molecules were examined for stokes shift from the non-polar (cyhex) to polar solvent (dmf), and it revealed that a higher charge transfer character is observed . This suggests that the compound’s action may be influenced by the polarity of the environment.

属性

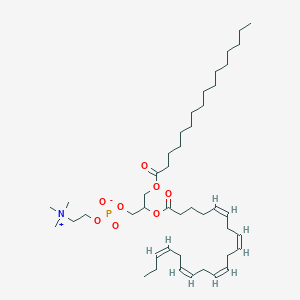

IUPAC Name |

2-(1H-indol-3-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-14(2)12(15)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOXOOHDSDQLBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

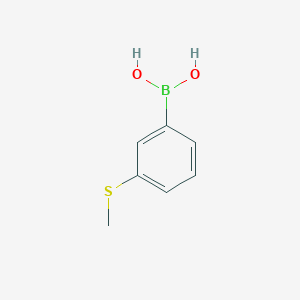

CN(C)C(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342532 | |

| Record name | 1H-Indole-3-acetamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)-N,N-dimethylacetamide | |

CAS RN |

91566-04-0 | |

| Record name | 1H-Indole-3-acetamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)